molecular formula C9H8ClF B13697376 1-Chloro-2-cyclopropyl-4-fluorobenzene

1-Chloro-2-cyclopropyl-4-fluorobenzene

Cat. No.: B13697376
M. Wt: 170.61 g/mol
InChI Key: HDCNYRMTOUYZNC-UHFFFAOYSA-N
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Description

1-Chloro-2-cyclopropyl-4-fluorobenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a chlorine atom, a fluorine atom, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-cyclopropyl-4-fluorobenzene can be synthesized through several methods. One common approach involves the halogenation of 2-cyclopropyl-4-fluorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-cyclopropyl-4-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The benzene ring can undergo oxidation to form quinones or reduction to form cyclohexane derivatives.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under elevated temperatures.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed:

    Substitution Reactions: Products include substituted benzene derivatives.

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Cyclohexane derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

1-Chloro-2-cyclopropyl-4-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of halogenated aromatic compounds on biological systems.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 1-Chloro-2-cyclopropyl-4-fluorobenzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the electron-withdrawing effects of the chlorine and fluorine atoms activate the benzene ring towards nucleophilic attack. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

  • 1-Chloro-4-fluorobenzene
  • 1-Chloro-2,4-difluorobenzene
  • 1-Chloro-3-fluorobenzene
  • Fluorobenzene

Comparison: 1-Chloro-2-cyclopropyl-4-fluorobenzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its simpler counterparts like 1-Chloro-4-fluorobenzene. The cyclopropyl group also influences the compound’s interaction with biological targets, potentially leading to different pharmacological profiles.

Properties

Molecular Formula

C9H8ClF

Molecular Weight

170.61 g/mol

IUPAC Name

1-chloro-2-cyclopropyl-4-fluorobenzene

InChI

InChI=1S/C9H8ClF/c10-9-4-3-7(11)5-8(9)6-1-2-6/h3-6H,1-2H2

InChI Key

HDCNYRMTOUYZNC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CC(=C2)F)Cl

Origin of Product

United States

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